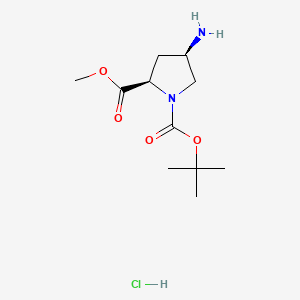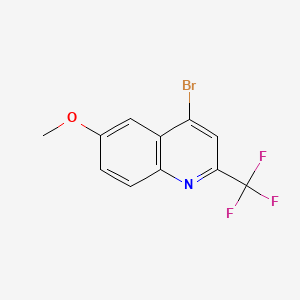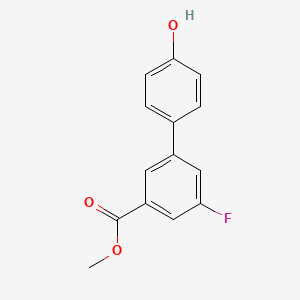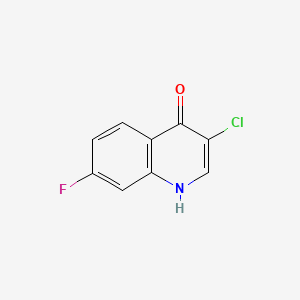
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C11H11BrO3 It is a derivative of indanone, characterized by the presence of bromine and methoxy groups on the indanone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 4,5-dimethoxy-2,3-dihydroinden-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Amino or thiol derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Alcohol derivatives.
Scientific Research Applications
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2,3-dihydroinden-1-one: Lacks the bromine atom, resulting in different reactivity and properties.
7-Bromo-2,3-dihydroinden-1-one: Lacks the methoxy groups, affecting its chemical behavior and applications.
4,7-Dimethoxy-2,3-dihydroinden-1-one: Lacks the bromine atom, leading to variations in its chemical and biological activities.
Uniqueness
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
1199782-72-3 |
|---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 |
IUPAC Name |
7-bromo-4,5-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11BrO3/c1-14-9-5-7(12)10-6(11(9)15-2)3-4-8(10)13/h5H,3-4H2,1-2H3 |
InChI Key |
WWZDZSROTFYUHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1OC)CCC2=O)Br |
Synonyms |
7-broMo-4,5-diMethoxy-2,3-dihydro-1H-inden-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)








